![molecular formula C20H19N3O4S B2543483 N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 688336-41-6](/img/structure/B2543483.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
The compound "N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The compound is not directly mentioned in the provided papers, but the papers do discuss various benzothiazole derivatives with potential biological activities, such as antitumor, antibacterial, anti-inflammatory, and antioxidant properties. These derivatives are synthesized through different reactions involving benzothiazole and other pharmacophoric groups, indicating the versatility and potential of benzothiazole-based compounds in drug development .
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves the reaction of benzothiazole with other chemical entities. For instance, N-(benzo[d]thiazol-2-yl) acetamides were synthesized by refluxing benzothiazoles with acetic acid . Another method described the preparation of 2-(4-aminophenyl)benzothiazole structure by reacting 4-aminobenzoic acid and 2-aminothiophenol, followed by acetylation and further reactions with heterocyclic ring systems . Additionally, the synthesis of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives involved reacting imidazole derivatives with chloroacetyl chloride . These methods demonstrate the chemical reactivity of benzothiazole and its derivatives, which can be leveraged to synthesize a wide range of compounds with potential pharmacological activities.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of hydrogen bonding and other intermolecular interactions. For example, N-(benzo[d]thiazol-2-yl)acetamide forms hydrogen bonds with water, creating a three-dimensional network . The pKa determination of benzothiazole derivatives revealed that protonation occurs on the nitrogen atoms of the imidazole and benzothiazole rings, indicating the acidic nature of these compounds . These structural features are crucial for the biological activity of the molecules, as they can influence the binding affinity and specificity towards biological targets.
Chemical Reactions Analysis
Benzothiazole derivatives undergo various chemical reactions that are essential for their synthesis and potential biological activity. The formation of hydrogen bonds, as seen in the assembly of N-(benzo[d]thiazol-2-yl)acetamide molecules, is a key reaction that contributes to the stability and crystalline structure of these compounds . The acetylation reactions and subsequent reactions with heterocyclic rings are also important for creating diverse structures with different biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as their acidity constants, are determined using spectroscopic methods. The pKa values of these compounds are indicative of their acidic nature and can influence their solubility, absorption, and distribution in biological systems . The antibacterial activity of these compounds is also a significant physical property, as it suggests their potential use as therapeutic agents against bacterial infections . Additionally, the antioxidant and anti-inflammatory activities of certain benzothiazole derivatives highlight their potential as therapeutic agents for conditions associated with oxidative stress and inflammation .
Scientific Research Applications
Synthesis and Evaluation of Analogues for Carcinogenicity
A study on thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl synthesized compounds including N-(5-phenylthiophen-2-yl)acetamide was evaluated for potential carcinogenicity using in vitro assays. These compounds' activity profiles indicated potential carcinogenicity, highlighting the importance of in vitro predictions for new compounds' potential health impacts (Ashby et al., 1978).
Advanced Oxidation Processes for Environmental Detoxification
Research on the degradation of acetaminophen by advanced oxidation processes (AOPs) revealed the generation of by-products and their biotoxicity, demonstrating the role of chemical compounds in environmental remediation. Such studies are crucial for understanding the environmental and toxicological implications of synthetic compounds (Qutob et al., 2022).
Pharmacokinetics and Pharmacodynamics
An investigation into Zaleplon, which includes analysis of its pharmacokinetics and pharmacodynamics, provides a template for understanding the biological effects, metabolism, and therapeutic potential of similar compounds. This research underscores the importance of detailed pharmacological evaluation for the development of therapeutic agents (Heydorn, 2000).
Molecular Binding and Drug Design
The review of Hoechst 33258 and its analogues, focusing on their binding to the minor groove of DNA, illustrates the significance of molecular interaction studies for drug design and development. Such research helps in the rational design of drugs based on specific molecular targets (Issar & Kakkar, 2013).
Antioxidant and Anti-inflammatory Agents
Research on benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents highlights the process of designing, synthesizing, and evaluating compounds for therapeutic applications. This demonstrates the approach to discovering new drugs based on synthetic compounds with specific biological activities (Raut et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-2-25-16-6-4-15(5-7-16)23-10-9-21-20(23)28-12-19(24)22-14-3-8-17-18(11-14)27-13-26-17/h3-11H,2,12-13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNXHGJLUZVRPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide |
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